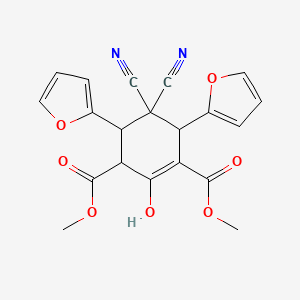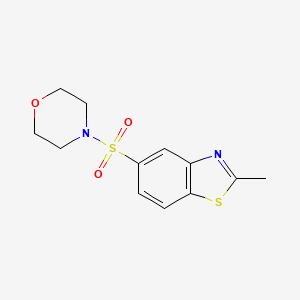
Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate is a complex organic compound featuring multiple functional groups, including cyano, furan, hydroxy, and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the cyclization of a precursor molecule containing furan and cyano groups under acidic or basic conditions. The reaction conditions would need to be carefully controlled to ensure the formation of the desired cyclohexene ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The cyano groups can be reduced to amines.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the cyano groups would yield primary amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of advanced materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate would depend on its specific application. For example, in a biochemical context, it could interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Dimethyl 5,5-dicyano-4,6-di(2-thienyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate: Similar structure but with thiophene rings instead of furan rings.
Dimethyl 5,5-dicyano-4,6-di(2-pyridyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate: Similar structure but with pyridine rings instead of furan rings.
Uniqueness
Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate is unique due to the presence of furan rings, which can impart different electronic and steric properties compared to thiophene or pyridine analogs
属性
分子式 |
C20H16N2O7 |
|---|---|
分子量 |
396.3 g/mol |
IUPAC 名称 |
dimethyl 5,5-dicyano-4,6-bis(furan-2-yl)-2-hydroxycyclohexene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H16N2O7/c1-26-18(24)13-15(11-5-3-7-28-11)20(9-21,10-22)16(12-6-4-8-29-12)14(17(13)23)19(25)27-2/h3-8,13,15-16,23H,1-2H3 |
InChI 键 |
NMMIFVVJLCKHHO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=CO2)(C#N)C#N)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377729.png)
![N-(2,6-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13377736.png)
![(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377746.png)
![1-[6-bromo-1-(4-methoxyphenyl)-2-methyl-5-(1H-tetraazol-5-ylmethoxy)-1H-indol-3-yl]ethanone](/img/structure/B13377748.png)
![Ethyl 2-(4-ethoxyanilino)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13377751.png)
![5-Chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B13377753.png)
![(5Z)-2-(5-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377760.png)

![6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B13377763.png)
![1-({[4-(3,3-Dimethyl-1-triazenyl)phenyl]sulfonyl}imino)ethanolate](/img/structure/B13377778.png)
![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13377786.png)
![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377788.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one](/img/structure/B13377797.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13377798.png)
